Cas no 2483-65-0 (3-Aminopyrrolidin-2-one)

3-Aminopyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Aminopyrrolidin-2-one
- 3-amino-pyrrolidin-2-one
- (+/-)-3-amino-2-pyrrolidone
- 2-Pyrrolidinone, 3-aMino-
- 3-Amino-2-pyrrolidinone
- 3-aminopyrrolidin-2-one(SALTDATA: FREE)
- D,L-3-amino-2-pyrrolidinone
- 3-Amino-2-oxopyrrolidine
- 2483-65-0
- AKOS004120712
- EN300-208000
- ALBB-014148
- YNDAMDVOGKACTP-UHFFFAOYSA-N
- SY005647
- CS-0067776
- DB-014234
- (S)-3-AMINO-PYRROLIDIN-2-ONE
- SY005646
- SB36167
- Butyro-1,4-lactam, 2-amino-
- AS-35763
- 1FD3C69D-0458-4A1B-AB1A-6791420692FD
- AB64075
- SY005648
- RAC 3-AMINO-PYRROLIDIN-2-ONE
- AKOS016343818
- 3-AMINO-2-PYRROLIDONE
- AC-29504
- 3-aminopyrrolidin-2-one, AldrichCPR
- AB64072
- 856175-87-6
- J-502442
- SCHEMBL50584
- J-502216
- MFCD08274920
-
- MDL: MFCD08274920
- インチ: InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
- InChIKey: YNDAMDVOGKACTP-UHFFFAOYSA-N
- ほほえんだ: NC1CCNC1=O
計算された属性
- せいみつぶんしりょう: 100.06374
- どういたいしつりょう: 100.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 91.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 106-108 ºC
- ふってん: 305.6℃ at 760 mmHg
- ようかいど: 可溶性(317 g/l)(25ºC)、
- PSA: 55.12
3-Aminopyrrolidin-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- 危険カテゴリコード: R22
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
3-Aminopyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266366-5 g |
3-Aminopyrrolidin-2-one, 95%; . |
2483-65-0 | 95% | 5g |
€923.60 | 2022-06-11 | |
eNovation Chemicals LLC | Y1005977-5g |
3-Amino-pyrrolidin-2-one |
2483-65-0 | 95% | 5g |
$890 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A84470-1g |
3-aminopyrrolidin-2-one |
2483-65-0 | 95% | 1g |
¥4908.0 | 2021-09-10 | |
Enamine | EN300-208000-1.0g |
3-aminopyrrolidin-2-one |
2483-65-0 | 1g |
$0.0 | 2023-06-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0555-1g |
3-Amino-pyrrolidin-2-one |
2483-65-0 | 98% | 1g |
1679.12CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0555-100mg |
3-Amino-pyrrolidin-2-one |
2483-65-0 | 98% | 100mg |
831.08CNY | 2021-05-07 | |
TRC | A629968-50mg |
3-Aminopyrrolidin-2-one |
2483-65-0 | 50mg |
$ 87.00 | 2023-04-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0555-500mg |
3-Amino-pyrrolidin-2-one |
2483-65-0 | 98% | 500mg |
1263.58CNY | 2021-05-07 | |
Enamine | EN300-208000-2.5g |
3-aminopyrrolidin-2-one |
2483-65-0 | 2.5g |
$397.0 | 2023-09-16 | ||
Enamine | EN300-208000-5g |
3-aminopyrrolidin-2-one |
2483-65-0 | 5g |
$709.0 | 2023-09-16 |
3-Aminopyrrolidin-2-one 関連文献
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1. Crystal-state structures of Boc-Pro-Leu-Gly-NH2, hemihydrate and two lactam-restricted analoguesGiovanni Valle,Marco Crisma,Claudio Toniolo,Kuo-Long Yu,Rodney L. Johnson J. Chem. Soc. Perkin Trans. 2 1989 83
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Xiaodong Liu,Yuanyuan Jin,Wenlong Cai,Keith D. Green,Anwesha Goswami,Sylvie Garneau-Tsodikova,Koichi Nonaka,Satoshi Baba,Masanori Funabashi,Zhaoyong Yang,Steven G. Van Lanen Org. Biomol. Chem. 2016 14 3956
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Hiroaki Ohno,Shinsuke Inuki Org. Biomol. Chem. 2021 19 3551
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4. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl estersR. W. Hay,P. J. Morris J. Chem. Soc. Perkin Trans. 2 1972 1021
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Francisco Foubelo,Miguel Yus Chem. Soc. Rev. 2008 37 2620
3-Aminopyrrolidin-2-oneに関する追加情報
Introduction to 3-Aminopyrrolidin-2-one (CAS No. 2483-65-0)
3-Aminopyrrolidin-2-one, identified by the chemical compound code CAS No. 2483-65-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyrrolidine core with an amine and a carbonyl group, exhibits versatile reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can fine-tune its pharmacological properties, making it a cornerstone in the development of novel therapeutic agents.
The 3-Aminopyrrolidin-2-one scaffold has been extensively explored in the design of small-molecule drugs due to its ability to interact with biological targets in multiple ways. The presence of both the amino group and the carbonyl functionality provides opportunities for hydrogen bonding, ionic interactions, and further chemical derivatization, which are crucial for drug design. Recent studies have highlighted its role in the development of compounds targeting neurological disorders, infectious diseases, and even certain types of cancer.
In the realm of medicinal chemistry, 3-Aminopyrrolidin-2-one has been utilized as a key building block in the synthesis of protease inhibitors, which are essential for treating conditions such as HIV/AIDS and hepatitis C. The pyrrolidine ring mimics natural amino acid sequences, allowing these inhibitors to bind tightly to their target enzymes. For instance, derivatives of 3-Aminopyrrolidin-2-one have shown promise in inhibiting viral proteases by mimicking the transition state of peptide bond hydrolysis.
Moreover, the compound has found applications in the development of antimicrobial agents. The unique structural features of 3-Aminopyrrolidin-2-one enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Researchers have reported its efficacy against multi-drug resistant bacteria by incorporating it into novel antibiotics that combine structural inspiration from natural products with synthetic modifications.
Recent advancements in computational chemistry have further enhanced the utility of 3-Aminopyrrolidin-2-one as a drug candidate. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These studies have not only accelerated the drug discovery process but also allowed for the optimization of lead compounds with improved pharmacokinetic profiles.
The synthesis of 3-Aminopyrrolidin-2-one itself is another area where innovation has been prominent. Modern synthetic routes have focused on improving yield and reducing environmental impact. Catalytic methods and green chemistry principles have been employed to develop more sustainable processes for producing this compound on an industrial scale. Such advancements are crucial for ensuring a reliable supply chain for pharmaceutical applications.
In conclusion, 3-Aminopyrrolidin-2-one (CAS No. 2483-65-0) represents a fascinating example of how structural diversity can be leveraged to develop therapeutic agents with broad applications. Its role in drug discovery continues to evolve, driven by ongoing research and technological innovations. As our understanding of biological systems deepens, compounds like 3-Aminopyrrolidin-2-one are poised to play an even more significant role in addressing global health challenges.
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